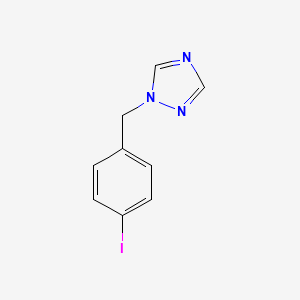

1-(4-iodobenzyl)-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-iodobenzyl)-1H-1,2,4-triazole (IBT) is a heterocyclic compound with a wide range of applications in the fields of medicine, biology, and chemistry. It is a synthetic compound with a wide range of properties, including antioxidant and anti-inflammatory activities, and is used as a fluorescent marker in imaging techniques. IBT has been studied extensively for its potential use in medical, biochemical, and physiological applications.

Aplicaciones Científicas De Investigación

Triazole Derivatives and Biological Activities

1-(4-iodobenzyl)-1H-1,2,4-triazole falls under the broad class of triazole derivatives, which have been extensively studied for their diverse biological activities. Research by Ferreira et al. (2013) highlights that triazole derivatives, including the 1,2,4-triazole family, exhibit a wide range of biological activities such as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds are of great interest due to their potential therapeutic applications, especially in addressing new diseases and resistant bacterial strains (Ferreira et al., 2013).

Synthesis and Antimicrobial Activity

The synthesis of triazole derivatives, including 1-(4-iodobenzyl)-1H-1,2,4-triazole, often involves innovative methods, as demonstrated by Prakash et al. (2011). They developed a facile iodine(III)-mediated synthesis of triazole derivatives, which showed potent antimicrobial activities. Such methods open up possibilities for creating new compounds with significant biological implications (Prakash et al., 2011).

Supramolecular and Coordination Chemistry

Schulze and Schubert (2014) explored the supramolecular interactions of 1,2,3-triazoles, which is relevant to understanding the behavior of 1-(4-iodobenzyl)-1H-1,2,4-triazole in various applications. The study emphasized the versatility of triazoles in anion recognition, catalysis, and photochemistry, extending beyond their basic chemical properties (Schulze & Schubert, 2014).

Elastase Inhibitory Activity

Research into the medicinal applications of 1,2,3-triazole derivatives was conducted by Dias et al. (2018), who synthesized novel triazole derivatives and evaluated their elastase inhibitory activity. One of the derivatives, closely related to 1-(4-iodobenzyl)-1H-1,2,4-triazole, showed significant inhibitory effects, suggesting potential therapeutic uses (Dias et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

1-[(4-iodophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPXRFMOQIIBRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428765 |

Source

|

| Record name | 1-(4-iodobenzyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-iodobenzyl)-1H-1,2,4-triazole | |

CAS RN |

864068-93-9 |

Source

|

| Record name | 1-(4-iodobenzyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1311399.png)

![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B1311404.png)

![Pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1311414.png)